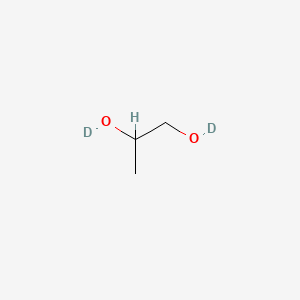

1,2-Propanediol-(OD)2

Vue d'ensemble

Description

1,2-Propanediol-(OD)2 is a useful research compound. Its molecular formula is C3H8O2 and its molecular weight is 78.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fabrication de résines de polyester insaturé

Le 1,2-propanediol est un élément constitutif important en tant que composant utilisé dans la fabrication de résines de polyester insaturé . Les résines de polyester insaturé sont largement utilisées dans la production de plastiques renforcés de fibres et de produits plastiques remplis, y compris les articles sanitaires, les tuyaux, les réservoirs, les grilles et les composants haute performance pour l’industrie maritime et des transports, tels que les panneaux de fermeture, les panneaux de carrosserie, les pare-chocs et autres pièces structurelles .

Production d’antigel

Le 1,2-propanediol est utilisé dans la production d’antigel . L’antigel est un liquide qui est ajouté à l’eau dans le système de refroidissement d’un moteur afin d’abaisser le point de congélation. Cela signifie que l’eau ne gèlera pas dans des conditions de froid normales .

Production de biocarburant

Le 1,2-propanediol peut être utilisé dans la production de biocarburant . Les biocarburants sont des sources d’énergie renouvelables produites à partir de matières végétales et animales. Ils sont utilisés comme substituts du pétrole dans le secteur énergétique .

Production de détergent non ionique

Le 1,2-propanediol est utilisé dans la production de détergents non ioniques . Les détergents non ioniques sont des agents tensioactifs qui ne se dissocient pas en ions dans les solutions aqueuses, contrairement aux détergents anioniques qui le font .

Biosynthèse microbienne

La production commerciale de 1,2-propanediol par biosynthèse microbienne est limitée par une faible efficacité, et la production chimique de 1,2-propanediol nécessite des voies issues de la pétrochimie impliquant une consommation énergétique excessive et des émissions polluantes élevées . Avec le développement de diverses stratégies basées sur l’ingénierie métabolique, une série d’obstacles devraient être surmontés .

Production de résines de polyester, d’agents antigel, de détergents liquides, de biocarburants, de cosmétiques, d’aliments

Le 1,2-propanediol est largement utilisé dans les industries du bâtiment, chimique et pharmaceutique comme monomère pour la production de résines de polyester, d’agents antigel, de détergents liquides, de biocarburants, de cosmétiques, d’aliments, etc .

Hydrogénolyse du glycérol

L’une des solutions testées pour la production de 1,2-propanediol, communément appelé propylène glycol, est l’utilisation de dérivés du glycérol et de la cellulose . Il est miscible à l’eau et à de nombreux autres solvants polaires, résines, colorants ou huiles essentielles et est en même temps généralement reconnu comme sûr pour une utilisation dans les aliments ou les cosmétiques .

Méthodes biotechnologiques

Le 1,2-propanediol bio-sourcé produit à partir de matières premières renouvelables alternatives a un grand potentiel pour remplacer le 1,2-propanediol traditionnel dérivé du pétrole, avec des avantages environnementaux et économiques substantiels . L’accent est mis sur les méthodes modernes, y compris les systèmes catalytiques sans chrome pour l’hydrogénolyse du glycérol, la génération in situ d’hydrogène et les catalyseurs multifonctionnels pour l’hydrolyse et l’hydrogénolyse des saccharides .

Mécanisme D'action

Target of Action

The primary target of 1,2-Propanediol-(OD)2 is the metabolic pathways of microorganisms such as Escherichia coli . The compound interacts with these pathways to increase the production of 1,2-propanediol .

Mode of Action

This compound interacts with its targets by redirecting the carbon flux and disrupting carbon-competing pathways . This redirection increases the production of 1,2-propanediol microaerobically . Additionally, the compound disrupts the first committed step of E. coli’s ubiquinone biosynthesis pathway (ubiC) to prevent the oxidation of NADH in microaerobic conditions .

Biochemical Pathways

The compound affects the metabolic pathways of E. coli, specifically the ubiquinone biosynthesis pathway . By disrupting this pathway, this compound prevents the oxidation of NADH, which is crucial for the production of 1,2-propanediol . The compound also interacts with the Deoxyhexose pathway .

Pharmacokinetics

The compound’s impact on bioavailability is evident in its ability to increase the production of 1,2-propanediol inE. coli .

Result of Action

The action of this compound results in enhanced production of 1,2-propanediol . This is achieved by engineering the microaerobic metabolism of E. coli . The compound’s action also leads to the production of non-native reduced chemicals in E. coli .

Action Environment

The action of this compound is influenced by environmental factors such as oxygen levels . The compound is more effective under microaerobic conditions, which exhibit features of both aerobic and anaerobic metabolism . This allows for the production of reduced chemicals, which is favored due to the prevention of NADH oxidation .

Analyse Biochimique

Biochemical Properties

1,2-Propanediol-(OD)2 plays a significant role in biochemical reactions, particularly in microbial metabolism. It interacts with several enzymes and proteins, facilitating various biochemical processes. One of the key enzymes involved is methylglyoxal synthase, which catalyzes the conversion of dihydroxyacetone phosphate to methylglyoxal, a precursor for this compound production . Additionally, this compound interacts with aldo-keto reductases, which reduce methylglyoxal to lactaldehyde, further converting it to this compound . These interactions highlight the compound’s role in microbial metabolic pathways.

Cellular Effects

This compound has various effects on different cell types and cellular processes. In microbial cells, it influences cell function by participating in metabolic pathways that produce energy and essential biomolecules. For instance, in Corynebacterium glutamicum, this compound production is linked to the detoxification of methylglyoxal, which is converted to lactoylmycothiol and subsequently to d-lactate . This process helps maintain cellular redox balance and supports cell growth. Additionally, this compound can affect cell signaling pathways and gene expression by modulating the activity of enzymes involved in its metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key steps. Initially, dihydroxyacetone phosphate is converted to methylglyoxal by methylglyoxal synthase . Methylglyoxal is then reduced to lactaldehyde by aldo-keto reductases, and lactaldehyde is further reduced to this compound by alcohol dehydrogenases . These enzymatic reactions are crucial for the compound’s synthesis and its role in cellular metabolism. Additionally, this compound can act as an enzyme inhibitor or activator, influencing various biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can enhance the performance of quantitative real-time PCR by stabilizing DNA templates and reducing PCR inhibitors . Additionally, its cryoprotectant properties help preserve the integrity of biological samples during freezing and thawing processes . Long-term exposure to this compound in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its stability and safety for various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxicity and adverse reactions, such as metabolic acidosis and central nervous system depression . These threshold effects highlight the importance of careful dosage management when using this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in microbial systems. It is produced through the methylglyoxal pathway, where dihydroxyacetone phosphate is converted to methylglyoxal, which is then reduced to lactaldehyde and subsequently to this compound . This pathway involves key enzymes such as methylglyoxal synthase, aldo-keto reductases, and alcohol dehydrogenases . Additionally, this compound can be produced from deoxy sugars like fucose and rhamnose in certain bacteria . These metabolic pathways highlight the compound’s versatility and importance in microbial metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various mechanisms. In microbial cells, the compound is transported through specific transporters and distributed to different cellular compartments . The formation of bacterial microcompartments, such as the 1,2-Propanediol utilization microcompartment in Salmonella enterica, enhances the compound’s metabolic flux by sequestering intermediates and minimizing toxic effects . This spatial organization of metabolism ensures efficient utilization of this compound and supports cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. In bacteria like Salmonella enterica, the compound is encapsulated within bacterial microcompartments, where it interacts with enzymes involved in its metabolism . These microcompartments provide a controlled environment for the enzymatic reactions, enhancing the efficiency of this compound metabolism and minimizing the impact of toxic intermediates . This subcellular localization is crucial for the compound’s role in microbial metabolic pathways.

Propriétés

IUPAC Name |

1,2-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC(C)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480317 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58161-11-8 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

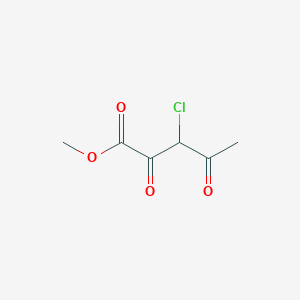

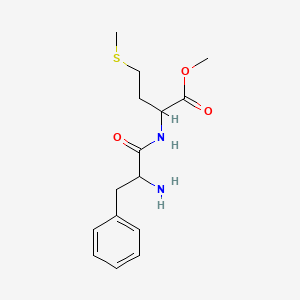

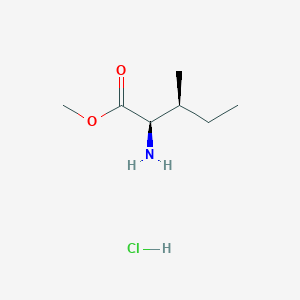

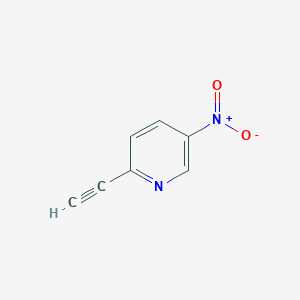

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)

![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)